L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
Description
L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt is a synthetic alkylating agent structurally derived from tyrosine, a naturally occurring amino acid. The compound features a bis(2-chloroethyl)amino group attached to a benzoyl-modified tyrosine backbone, conferring DNA-alkylating properties similar to nitrosourea-based chemotherapeutic agents like carmustine (BCNU) and lomustine (CCNU). Its sodium salt formulation enhances aqueous solubility, facilitating intravenous or intraperitoneal administration.
Properties
CAS No. |
52616-30-5 |
|---|---|
Molecular Formula |
C21H23Cl2N2NaO4 |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
InChI Key |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
Scientific Research Applications
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the broader class of chloroethylating agents, which include:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : A prototypical nitrosourea with bifunctional alkylating activity.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) : Features a cyclohexyl group instead of a benzoyl-tyrosine moiety.
1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) : A methylated cyclohexyl derivative of CCNU.
Key Comparative Parameters
Mechanistic Differences
- DNA Alkylation: Unlike nitrosoureas (e.g., BCNU), which decompose to form reactive chloroethyl and isocyanate intermediates, the tyrosine-derived compound lacks a nitrosourea group. Its alkylation mechanism depends solely on the bis(2-chloroethyl)amino moiety, reducing carbamoylating effects linked to nitrosourea toxicity .
- Repair Inhibition : While BCNU’s metabolite 2-chloroethyl isocyanate inhibits DNA repair enzymes, similar activity in the tyrosine derivative remains unconfirmed but plausible due to shared chloroethyl groups .
Research Findings and Clinical Implications
DNA Cross-Linking and Cytotoxicity
- BCNU and structurally similar compounds induce DNA interstrand cross-links via a two-step mechanism: initial guanine alkylation followed by displacement of chloride to form an ethyl bridge . The tyrosine derivative likely follows this pathway, though its benzoyl group may sterically hinder cross-linking compared to BCNU.
- Cytotoxicity Correlation : Studies on 9L rat glioma cells show chloroethylnitrosoureas (CENUs) exhibit equivalent cytotoxicity when dose-adjusted for decomposition rates. This suggests the tyrosine derivative’s efficacy may depend on its hydrolysis kinetics .
Therapeutic Index and Toxicity
- Nitrosoureas with low carbamoylating activity (e.g., MeCCNU) demonstrate higher therapeutic indices due to reduced myelosuppression. The tyrosine derivative’s lack of nitrosourea-derived carbamoylation may similarly improve safety .
- Repair Inhibition : Compounds like BCNU potentiate cytotoxicity by blocking DNA repair via isocyanate metabolites. If the tyrosine derivative generates analogous inhibitors, it could enhance efficacy but increase organ-specific toxicity .
Limitations and Unresolved Questions
- Toxicology: No comprehensive studies exist on the tyrosine derivative’s long-term toxicity, unlike BCNU and CCNU, which are well-characterized .
- Metabolic Stability: The sodium salt’s stability in physiological conditions remains underexplored, unlike nitrosoureas with known decomposition half-lives (e.g., BCNU: 20–40 minutes at pH 7.4) .
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